molecular formula C8H18O4<br>CH3CH2(OCH2CH2)3OH<br>C8H18O4 B092558 Triethylene glycol monoethyl ether CAS No. 112-50-5

Triethylene glycol monoethyl ether

Cat. No.: B092558
CAS No.: 112-50-5
M. Wt: 178.23 g/mol
InChI Key: WFSMVVDJSNMRAR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triethylene glycol monoethyl ether (TEGME), also known as Ethyltriglycol, is a chemical compound that primarily targets various organic and inorganic substances due to its excellent solvency properties . It is commonly used as a solvent in paints, cleaners, and a variety of other applications .

Mode of Action

TEGME interacts with its targets by dissolving or dispersing the substance within its structure, thereby facilitating various chemical reactions or processes . The presence of both ether and alcohol functional groups in TEGME contributes to its unique solvency properties .

Biochemical Pathways

It is known that tegme can be used in the modification of anthraquinone material for redox flow batteries, preparation of polymeric electrolyte for electrochemical devices, and formation of the binary system of polyethylene glycol for absorption of silica .

Pharmacokinetics

It is known that tegme is a volatile organic compound and is likely to be rapidly absorbed and distributed in the body following inhalation or dermal exposure

Result of Action

The molecular and cellular effects of TEGME’s action largely depend on its application. In its role as a solvent, TEGME can facilitate the dissolution or dispersion of various substances, thereby enabling or enhancing certain chemical reactions or processes .

Action Environment

The action, efficacy, and stability of TEGME can be influenced by various environmental factors. For instance, TEGME is a volatile organic compound and its volatility can be affected by temperature and pressure .

Biochemical Analysis

Biochemical Properties

Triethylene glycol monoethyl ether is known for its solubility and stability. It is completely miscible in water

Cellular Effects

It is known that glycol ethers, a class of compounds to which this compound belongs, can cause narcosis, pulmonary edema, and severe liver and kidney damage when humans are exposed to high levels .

Molecular Mechanism

It is known to be a weak base

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented in the literature. The U.S. EPA has deemed the database insufficient to derive an inhalation reference concentration (RfC) for this compound .

Dosage Effects in Animal Models

It is known that glycol ethers can cause testicular damage, reduced fertility, maternal toxicity, early embryonic death, birth defects, and delayed development in animals following inhalation and oral exposure .

Chemical Reactions Analysis

Triethylene glycol monoethyl ether undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Triethylene glycol monoethyl ether is unique among glycol ethers due to its specific chemical structure and properties. Similar compounds include:

This compound stands out due to its balance of solubility, low toxicity, and versatility in various applications.

Properties

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]ethanol
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InChI

InChI=1S/C8H18O4/c1-2-10-5-6-12-8-7-11-4-3-9/h9H,2-8H2,1H3
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InChI Key

WFSMVVDJSNMRAR-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOCCOCCO
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Molecular Formula

C8H18O4, Array
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DSSTOX Substance ID

DTXSID3024368
Record name 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
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Molecular Weight

178.23 g/mol
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Physical Description

Ethoxy triglycol is an odorless colorless liquid. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [ICSC] Odorless; [HSDB], COLOURLESS HYGROSCOPIC LIQUID.
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Record name Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-
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Boiling Point

493 °F at 760 mmHg (USCG, 1999), 256 °C, 255 °C
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Flash Point

275 °F (USCG, 1999), 275 °F (Open cup) /From table/, 275 °F (135 °C) (OPEN CUP), 135 °C o.c.
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Solubility

Miscible with most organic solvents., In water, miscible, Solubility in water: very good
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Density

1.02 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.018 at 25 °C/4 °C, Bulk density: 8.5 lb/gal at 20 °C, Relative density (water = 1): 1.02
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Vapor Density

Relative vapor density (air = 1): 6.2
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Vapor Pressure

0.00224 [mmHg], % in saturated air at 25 °C: 0.0026. 1 ppm = 7.29 mg/cu m; 1 mg/L = 137.2 ppm at 25 °C 760 mm Hg. VP: less than 0.01 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3
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Color/Form

Colorless liquid

CAS No.

112-50-5
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Melting Point

-1.7 °F (USCG, 1999), -18.7 °C, -19 °C
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Synthesis routes and methods

Procedure details

p-Toluenesulfonyl chloride (12.583 g, 66.0 mmol) was added to an ice-cooled solution of triethylene glycol monoethyl ether (10.484 ml, 10.694 g, 60.0 mmol) in pyridine (9.7 ml). After being stirred for 3.5 h the reaction was diluted with 10% hydrochloric acid and extracted with ethyl acetate. The organic phase was separated, washed with 10% hydrochloric acid, dried over MgSO4 and concentrated in vacuo to afford sufficiently pure p-toluenesulfonate of triethylene glycol monoethyl ether (19.92 g, 59.9 mmol, 100%) as a reddish liquid. The obtained tosylate (19.5 g, 58.7 mmol) was dissolved in 33% solution of methylamine in methanol (24 ml) and refluxed for 18 h, cooled and concentrated in vacuo. The residue was dissolved in 5% HCl and washed 3 times with dichloromethane. The combined organic solution was back extracted with 5% HCl. All aqueous extracts were combined and mixed with a solution of sodium hydroxide (6 g) in water (14 ml). The resultant solution was extracted with dichloromethane. The combined organic solution was washed with water, dried over MgSO4 and concentrated in vacuo to afford crude 2-(2-(2-ethoxyethoxy)ethoxy)-N-methylethanamine (6.50 g) as a yellowish liquid, which was then used further without additional purification. The crude 2-(2-(2-ethoxyethoxy)ethoxy)-N-methylethanamine (0.426 g, 1.86 mmol) was added to suspension of compound 1 (1.07 g, 0.928 mmol) in a mixture of triethylamine (1.293 ml, 0.939 g, 9.28 mmol) and DMF (5 ml). The reaction mixture was stirred overnight and diluted with ether. The obtained solid was collected by filtration, washed with ether, and dried in vacuo to afford the desired compound 2c (0.93 g, 0.80 mmol, 86%) as a pale solid. The crude material was used in the next step without further purification.
Quantity
12.583 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.484 mL
Type
reactant
Reaction Step Two
Quantity
9.7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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